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Compound of Interest

Compound Name: p-Aminoacetophenone

Cat. No.: B505616

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4'-Aminoacetophenone (also known as p-aminoacetophenone or 4-acetylaniline), a key
chemical intermediate in the synthesis of various pharmaceutical compounds and other organic
materials. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

4'-Aminoacetophenone is an aromatic ketone with the chemical formula CsHoNO. Its structure
consists of a benzene ring substituted by an amino group (-NHz) and an acetyl group (-COCH?3)
at the para position (positions 1 and 4, respectively).

Molecular Weight: 135.16 g/mol

Spectroscopic Data

The following sections provide a detailed analysis of the spectroscopic data for 4'-
Aminoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The *H and 3C NMR spectra of 4'-Aminoacetophenone provide characteristic

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b505616?utm_src=pdf-interest
https://www.benchchem.com/product/b505616?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b505616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

signals corresponding to the different hydrogen and carbon atoms in the molecule.
1H NMR Spectroscopic Data

The *H NMR spectrum of 4'-Aminoacetophenone typically shows signals for the aromatic
protons, the amino protons, and the methyl protons. The chemical shifts (d) are reported in
parts per million (ppm) relative to a standard reference, and the coupling constants (J) are
given in Hertz (Hz).

] Chemical Shift (d) in o Coupling Constant
Proton Assignment Multiplicity .
ppm (J) in Hz
H-2, H-6 (aromatic) ~7.79 Doublet (d) ~8.8
H-3, H-5 (aromatic) ~6.63 Doublet (d) ~8.8
-NHz (amino) ~4.1 (broad) Singlet (s)
-CHs (acetyl) ~2.49 Singlet (s)

Note: The chemical shift of the -NHz protons can be variable and may be affected by solvent,
concentration, and temperature.

13C NMR Spectroscopic Data

The proton-decoupled 3C NMR spectrum of 4'-Aminoacetophenone displays distinct signals for
each unique carbon atom in the molecule.

Carbon Assignment Chemical Shift (d) in ppm
C=0 (carbonyl) ~196.5

C-4 (aromatic) ~151.3

C-1 (aromatic) ~127.8

C-2, C-6 (aromatic) ~130.6

C-3, C-5 (aromatic) ~113.8

-CHs (acetyl) ~26.2
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4'-Aminoacetophenone shows characteristic absorption bands for the amino

group, the carbonyl group, and the aromatic ring.

Vibrational Mode Frequency (cm™1) Intensity

N-H stretch (asymmetric) ~3413 Strong

N-H stretch (symmetric) ~3334 Strong

C-H stretch (aromatic) ~3050 Medium

C=0 stretch (carbonyl) ~1682 Strong

C=C stretch (aromatic) ~1600, ~1560 Medium-Strong
N-H bend ~1631 Medium

C-N stretch ~1280 Medium

C-H out-of-plane bend ~847 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elucidating the

structure. The electron ionization (El) mass spectrum of 4'-Aminoacetophenone is presented

below.
m/z Relative Intensity (%) Fragment Assignment
135 ~48 [M]* (Molecular lon)
120 100 [M - CHs]*
92 ~48 [M - COCHs]*
65 ~34 [CsHs]*
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy (*H and *3C)

Sample Preparation:
o Weigh approximately 10-20 mg of 4'-Aminoacetophenone into a clean, dry NMR tube.

e Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) to the
NMR tube.

o Cap the tube and gently agitate it until the sample is completely dissolved.
Instrument Parameters (General):
e Spectrometer: 300 MHz or higher field NMR spectrometer.
o Temperature: 298 K (25 °C).
e 'HNMR:
o Pulse Sequence: Standard single-pulse sequence.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: 0-15 ppm.
e 13C NMR:
o Pulse Sequence: Proton-decoupled single-pulse sequence.
o Number of Scans: 512-1024 (or more, depending on concentration).

o Relaxation Delay: 2-5 seconds.
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o Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for at
least 2-3 hours to remove any absorbed moisture.[1]

e In an agate mortar, grind 1-2 mg of 4'-Aminoacetophenone to a very fine powder.
e Add approximately 100-200 mg of the dried KBr to the mortar.

o Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture
is obtained.

o Transfer a small amount of the mixture into a pellet die.

e Assemble the die and place it in a hydraulic press.

o Apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[1]
Data Acquisition:

e Record a background spectrum of the empty sample compartment.

e Place the KBr pellet in the sample holder of the FT-IR spectrometer.

e Acquire the sample spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (Electron lonization - El)

Sample Introduction (Direct Insertion Probe):
e Load a small amount of the solid 4'-Aminoacetophenone sample into a capillary tube.
« Insert the capillary tube into the direct insertion probe.

« Introduce the probe into the ion source of the mass spectrometer.
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o Gradually heat the probe to volatilize the sample into the ion source.

Instrument Parameters:

lonization Method: Electron lonization (EI).

Electron Energy: 70 eV.[2]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

lon Source Temperature: 200-250 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 4'-Aminoacetophenone.
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Workflow for Spectroscopic Analysis of 4'-Aminoacetophenone
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Caption: Logical workflow for the spectroscopic analysis of 4'-~Aminoacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b505616#4-aminoacetophenone-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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